Dipropylene glycol diglycidyl ether
Overview
Description
Dipropylene glycol diglycidyl ether is an organic chemical compound . It is used as a reactive diluent for epoxy resin . Other uses include treating textiles and stabilizing chlorinated organic compounds .
Synthesis Analysis
Dipropylene glycol diglycidyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin . The next step is dehydrochlorination with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis
The molecular structure of Dipropylene glycol diglycidyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 18 non-H bonds, 10 rotatable bonds, 2 three-membered rings, 5 ethers (aliphatic), and 2 Oxiranes .Chemical Reactions Analysis
Dipropylene glycol diglycidyl ether undergoes many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . It is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .Physical And Chemical Properties Analysis
Dipropylene glycol diglycidyl ether is a colorless liquid with a mild, ether-like odor . It has a molecular weight of 148.2, a boiling point of 408°F, a freezing point of -112°F, and is miscible with water .Scientific Research Applications
Epoxy Resin Modification
Dipropylene glycol diglycidyl ether is utilized in modifying epoxy resins, enhancing their properties for engineering applications. It serves as a plasticizer in epoxy thermosets, improving their mechanical strength and strain failure rates. For instance, dipropylene glycol dibenzoate-based plasticizer has been used to modify diglycidyl ether of bisphenol A (DEGEBA) based epoxy resin, resulting in improved crosslinking density and flexural strength (Okoro et al., 2021).
Drug Delivery Systems
In the field of biomedical materials, dipropylene glycol diglycidyl ether plays a role in the synthesis of degradable and water-swellable cross-linked polyethylene glycol (PEG) phosphoester polymers. These polymers exhibit properties suitable for drug entrapment and release, indicating potential applications in drug delivery systems (Liu et al., 2011).
Polymerization Initiators
Dipropylene glycol diglycidyl ether is used as an initiator in the polymerization of various monosubstituted oxiranes. This application is significant in the fabrication of novel thermoplastic or crosslinked polyurethanes, offering a range of industrial applications (Grobelny et al., 2020).
Biosensor Fabrication
In biosensor technology, dipropylene glycol diglycidyl ether is applied for immobilizing enzymes on biosensors. This application is crucial in developing sensitive, stable, and rapid-response microelectrode biosensors for in vivo biological process monitoring (Vasylieva et al., 2011).
Hydrophobic Molecule Applications
The properties of dipropylene glycol isobornyl ether, a related compound, have been explored for its potential applications in microemulsion and emulsion formulations. This includes use in cosmetics, anti-foaming agents, and as additives in various industrial processes (Schnell et al., 2008).
Epoxy and Amine Oligomers Modification
Dipropylene glycol diglycidyl ether is involved in modifying epoxy and amine oligomers. This modification enhances the solubility and chemical interaction in epoxy-amine networks, contributing to the development of advanced polymer materials (Senchikhin et al., 2018).
Ionic Conductive Networked Polymers
In the synthesis of networked polymers with ionic conductive properties, dipropylene glycol diglycidyl ether plays a critical role. These polymers exhibit high thermal stability and good ionic conductivity, making them suitable for various technological applications (Matsumoto & Endo, 2009).
Safety And Hazards
properties
IUPAC Name |
2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-9(14-5-11-7-16-11)3-13-4-10(2)15-6-12-8-17-12/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPDTOWSOHLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OCC1CO1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropylene glycol diglycidyl ether | |
CAS RN |
41638-13-5 | |
Record name | Oxirane, 2,2'-(oxybis((methyl-2,1-ethanediyl)oxymethylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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